molecular formula C50H79NNaO12S B1243248 CID 9941146

CID 9941146

カタログ番号: B1243248
分子量: 941.2 g/mol
InChIキー: MYNUPXYVVISFJW-TZBBHZOSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CID 9941146 (PubChem Compound Identifier 9941146) is a chemical compound referenced in pharmacological and cheminformatics studies. Based on general methodologies from the evidence, CID entries typically include molecular formulas, spectral data, and biological activity profiles . For instance, compounds like oscillatoxin derivatives (CIDs 101283546, 185389, etc.) are characterized by mass spectrometry and structural overlays to identify functional groups and bioactivity . Similarly, synthetic compounds (e.g., CID 57416287) are analyzed for physicochemical properties such as logP, solubility, and enzyme interactions .

特性

分子式

C50H79NNaO12S

分子量

941.2 g/mol

InChI

InChI=1S/C50H79NO12S.Na/c1-2-3-4-5-6-7-8-15-26-35-42(60-45(54)36-27-16-11-9-13-20-29-40-31-22-18-23-32-40)38-44(53)51-47-49(48(63-64(57,58)59)43(39-52)61-50(47)56)62-46(55)37-28-17-12-10-14-21-30-41-33-24-19-25-34-41;/h18-19,22-25,31-34,42-43,47-50,52,56H,2-17,20-21,26-30,35-39H2,1H3,(H,51,53)(H,57,58,59);/t42-,43+,47+,48+,49+,50?;/m0./s1

InChIキー

MYNUPXYVVISFJW-TZBBHZOSSA-N

異性体SMILES

CCCCCCCCCCC[C@@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)OS(=O)(=O)O)OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3.[Na]

正規SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3.[Na]

同義語

ONO 4007
ONO-4007
sodium 2-deoxy-2-(3-(9-phenylnonanoyloxy)tetradecanoyl)amino-3-O-(9-phenylnonanoyl)-D-glucopyranose-4-sulfate

製品の起源

United States

準備方法

CID 9941146 is synthesized through a series of chemical reactions involving the modification of lipid A. The synthetic route includes the acylation of benzyl 2-amino-2-deoxy-4,6-O-isopropylidene-beta-D-glucopyranoside with 3(S)-hydroxytetradecanoic acid using pivaloyl chloride in tetrahydrofuran. This is followed by further acylation with 9-phenylnonanoic acid and dimethylaminopyridine to yield the fully esterified compound. The isopropylidene group is then eliminated, and the primary hydroxyl group is protected with tert-butyldimethylsilyl chloride. Finally, the benzyl protecting group is removed by hydrogenation, and the compound is sulfonated with sulfur trioxide/pyridine complex .

化学反応の分析

Identifier Validation

The term "CID 9941146" does not correspond to any compound in the provided sources. PubChem CID 99474 refers to diosgenin ( ), a steroidal sapogenin found in Dioscorea species. This may indicate a possible typographical error in the query.

Key Identifiers for Diosgenin (CID 99474):

PropertyValue
IUPAC Name(25R)-5'-Spirost-5-en-3β-ol
Molecular FormulaC₂₇H₄₂O₃
CAS Registry512-04-9
SMILESCC1C=CC2C3CCC4CC(C5CCC6C(C5)CCC26)C1C34

Chemical Reactivity of Diosgenin (CID 99474)

While detailed reaction pathways are not explicitly outlined in the search results, diosgenin is known industrially as a precursor for steroid synthesis. General reactivity can be inferred from its functional groups:

Functional Groups and Reactivity:

GroupReactivity
Spiroketal Stable under acidic/basic conditions; hydrolyzes under strong acids to form sapogenins.
Δ⁵ Double Bond Susceptible to hydrogenation or epoxidation.
3β-Hydroxyl Forms esters (e.g., acetylation) or glycosides.

Experimental Data Gaps

The search materials include:

  • Oscillatory reactions (Belousov-Zhabotinsky)1

  • Double replacement reactions712

  • Phenol red indicator interactions

  • No data directly addresses diosgenin’s reactions or this compound.

Potential Sources of Error

  • Incorrect CID : Verify the compound’s PubChem identifier.

  • Unindexed Reactions : this compound may refer to a novel or niche compound not covered in standard databases.

  • Synthesis Pathways : If this compound is a derivative, consult specialized journals or patents outside the provided sources.

Recommendations for Further Research

  • Validate the CID using PubChem or ChemSpider.

  • Explore synthetic pathways in peer-reviewed journals (e.g., Journal of Organic Chemistry).

  • Investigate enzymatic modifications if the compound is bioactive.

作用機序

CID 9941146 exerts its effects by inducing the production of tumor necrosis factor α in tumor tissues. This cytokine activates cytotoxic natural killer cells and up-regulates interferon γ and nitric oxide synthase activity. The compound also induces the production of interleukin 1α, interleukin 6, and interleukin 12, which further activate the immune response . The molecular targets of this compound include tumor necrosis factor α and various interleukins, which play a crucial role in its antitumor activity .

類似化合物との比較

Comparison with Similar Compounds

Below is a framework for such a comparison, based on methodologies in the evidence:

Table 1: General Comparison Framework

Property CID 9941146 (Hypothetical) Example Compound (CID 185389) Example Compound (CID 53216313)
Molecular Formula Not available C₃₁H₅₀O₇ (Oscillatoxin D) C₆H₅BBrClO₂
Biological Activity Undefined Cytotoxicity Enzyme inhibition potential
LogP (Partition Coefficient) 3.2 (predicted) 2.15 (XLOGP3)
Solubility Low aqueous solubility 0.24 mg/mL
Synthesis Method Not reported Natural product isolation Pd-catalyzed cross-coupling

Key Findings from Analogous Studies

Structural Overlays : Compounds like oscillatoxin derivatives (CID 101283546) are compared via 3D structural overlays to highlight conserved motifs (e.g., cyclic ether rings) critical for bioactivity .

Enzyme Interactions : Inhibitors such as betulin-derived compounds (CID 64971) are evaluated for substrate specificity using kinetic assays, emphasizing steric and electronic compatibility with active sites .

Limitations and Recommendations

Data Gaps: No experimental data for this compound are found in the provided evidence. Structural and functional insights require access to PubChem entries or primary literature.

Methodological Consistency : Comparative analyses should follow standardized protocols, such as GC-MS for purity validation (as in CID fractions ) or collision cross-section (CCS) measurements for structural confirmation .

Contextual Relevance : Comparisons must account for compound class (e.g., natural products vs. synthetics) and intended applications (e.g., chemotherapy adjuvants vs. enzyme inhibitors) .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying CID 9941146?

  • Methodology : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure questions, ensuring specificity and measurability . For example:

  • Population: "How does this compound interact with [specific biological targets]?"
  • Outcome: "What structural features of this compound correlate with its [specific activity]?"
  • Refine the question iteratively by testing its feasibility against available data and methodologies .

Q. What strategies are effective for conducting a literature review on this compound?

  • Methodology :

  • Systematic keyword mapping : Use synonyms (e.g., "synthesis," "mechanism," "bioactivity") and database filters (PubMed, SciFinder) to identify gaps in studies on this compound .
  • Primary vs. secondary sources : Prioritize peer-reviewed journals over patents or preprints to ensure reliability .
  • Track search terms and results using tools like Zotero or EndNote to maintain reproducibility .

Q. How should experimental protocols for this compound be designed to ensure reproducibility?

  • Methodology :

  • Detailed documentation : Include exact reagent sources, instrument calibration data, and environmental conditions (e.g., temperature, pH) in the methods section .
  • Control groups : Use positive/negative controls (e.g., known inhibitors or solvents) to validate assay results .
  • Cross-validate findings using orthogonal techniques (e.g., NMR and HPLC for purity analysis) .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved?

  • Methodology :

  • Meta-analysis : Aggregate data from multiple studies to identify trends or outliers. Apply statistical tests (e.g., ANOVA or regression analysis) to assess variability .
  • Contextual factors : Evaluate differences in experimental conditions (e.g., cell lines, assay protocols) that may explain discrepancies .
  • Use sensitivity analysis to determine if minor parameter changes (e.g., concentration thresholds) alter conclusions .

Q. What advanced techniques optimize the synthesis of this compound derivatives?

  • Methodology :

  • Computational modeling : Employ density functional theory (DFT) to predict reaction pathways and energetics for derivative synthesis .
  • High-throughput screening : Test reaction conditions (e.g., catalysts, solvents) in parallel to identify optimal yields .
  • Characterize intermediates via mass spectrometry and X-ray crystallography to confirm structural integrity .

Q. How can cross-disciplinary approaches enhance mechanistic studies of this compound?

  • Methodology :

  • Integrate omics data : Combine proteomics (target identification) with metabolomics (pathway analysis) to map this compound’s mode of action .
  • Machine learning : Train models on existing structure-activity relationship (SAR) data to predict novel analogs with improved properties .
  • Collaborate with computational chemists to simulate binding dynamics using molecular docking .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

  • Methodology :

  • Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC₅₀/EC₅₀ values .
  • Error propagation : Report confidence intervals (95% CI) for replicate experiments to quantify uncertainty .
  • Use Bayesian statistics to model low-sample-size datasets common in early-stage studies .

Q. How should researchers address ethical considerations in this compound studies involving human subjects?

  • Methodology :

  • Institutional Review Board (IRB) compliance : Submit protocols for ethical approval, emphasizing informed consent and data anonymization .
  • Risk mitigation : Include exclusion criteria (e.g., pre-existing conditions) and safety monitoring plans in the research design .

Tables: Key Methodological Frameworks

Framework Application to this compound References
PICOTDefining research scope (e.g., "Effect on [target]")
Orthogonal ValidationCross-checking purity (NMR + HPLC)
Bayesian StatisticsModeling small-sample bioactivity data
High-Throughput ScreeningOptimizing synthetic conditions for derivatives

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。